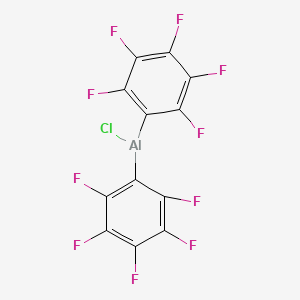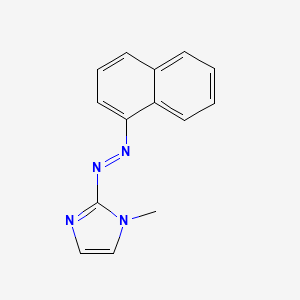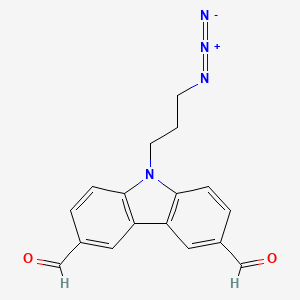
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a benzhydryl group, a hex-1-ynyl chain, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.
Attachment of the Hex-1-ynyl Chain: The hex-1-ynyl chain can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace the benzhydryl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Benzhydryl chloride, suitable bases, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Applications De Recherche Scientifique
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The benzhydryl group and the oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The hex-1-ynyl chain can also play a role in binding to hydrophobic pockets within the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one: can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.
Benzhydryl derivatives: Compounds containing the benzhydryl group, such as benzhydryl sulfoxide, which have applications in organic synthesis and medicinal chemistry.
Alkyne-containing compounds: Compounds with alkyne groups, such as phenylacetylene, which are used in various chemical reactions and as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which provide a versatile platform for chemical modifications and applications. Its chiral nature, along with the presence of the benzhydryl group and the hex-1-ynyl chain, makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
425605-06-7 |
|---|---|
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(4R)-4-benzhydryl-3-hex-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H23NO2/c1-2-3-4-11-16-23-20(17-25-22(23)24)21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20-21H,2-4,17H2,1H3/t20-/m0/s1 |
Clé InChI |
DANYOXGSPDZFPY-FQEVSTJZSA-N |
SMILES isomérique |
CCCCC#CN1[C@@H](COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCCC#CN1C(COC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)

![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
